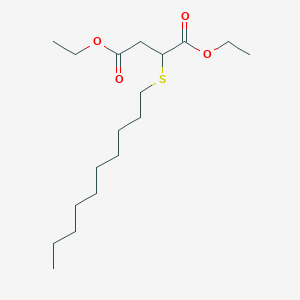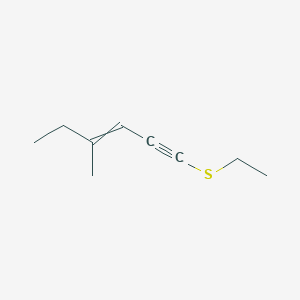![molecular formula C11H20O2Si B14613790 2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}cyclopentan-1-ol CAS No. 57449-08-8](/img/structure/B14613790.png)
2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}cyclopentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}cyclopentan-1-ol is a chemical compound that features a cyclopentanol ring substituted with a trimethylsilyl-propynyl ether group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}cyclopentan-1-ol typically involves the reaction of cyclopentanol with 3-(trimethylsilyl)prop-2-yn-1-ol under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the alcohol, followed by the addition of the trimethylsilyl-propynyl ether group . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired compound.
化学反応の分析
Types of Reactions
2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are employed.
Substitution: Conditions involving acids or bases can facilitate the substitution of the trimethylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopentanone derivatives, while reduction can produce various alcohols.
科学的研究の応用
2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}cyclopentan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The cyclopentanol moiety can interact with enzymes and other biological molecules, influencing their activity and function.
類似化合物との比較
Similar Compounds
3-(Trimethylsilyl)prop-2-yn-1-ol: A related compound with similar structural features but lacking the cyclopentanol ring.
1-Trimethylsilylpropargyl alcohol: Another similar compound used in organic synthesis.
Uniqueness
2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}cyclopentan-1-ol is unique due to the combination of the cyclopentanol ring and the trimethylsilyl-propynyl ether group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
57449-08-8 |
|---|---|
分子式 |
C11H20O2Si |
分子量 |
212.36 g/mol |
IUPAC名 |
2-(3-trimethylsilylprop-2-ynoxy)cyclopentan-1-ol |
InChI |
InChI=1S/C11H20O2Si/c1-14(2,3)9-5-8-13-11-7-4-6-10(11)12/h10-12H,4,6-8H2,1-3H3 |
InChIキー |
IAEAYAXKTJDKRD-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C#CCOC1CCCC1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 4,7-dimethyl](/img/structure/B14613713.png)
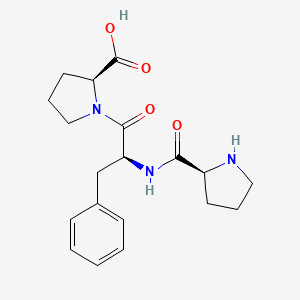
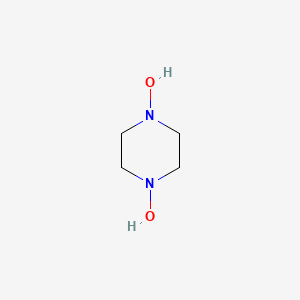
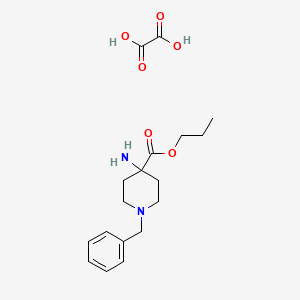
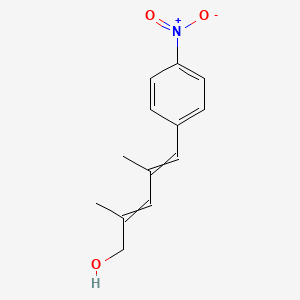
![6H-Indeno[5,4-b]thiophene-2-carboxylic acid, 7,8-dihydro-](/img/structure/B14613729.png)
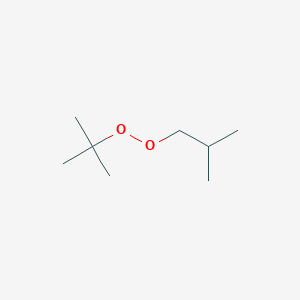
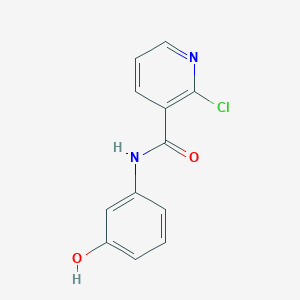
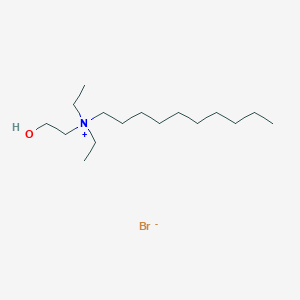

![Ethanone, 1-(2,3-dihydro-2-methylbenzo[b]thien-5-yl)-](/img/structure/B14613759.png)
![Benzene, [(1-chloroheptyl)thio]-](/img/structure/B14613780.png)
